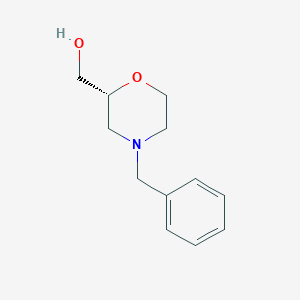

(R)-(4-benzylmorpholin-2-yl)methanol

描述

®-(4-Benzylmorpholin-2-yl)methanol is a chiral compound with the molecular formula C12H17NO2. It is characterized by the presence of a morpholine ring substituted with a benzyl group and a hydroxymethyl group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Benzylmorpholin-2-yl)methanol typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

Hydroxymethylation: The final step involves the hydroxymethylation of the morpholine ring, which can be achieved using formaldehyde under basic conditions.

Industrial Production Methods: In an industrial setting, the production of ®-(4-Benzylmorpholin-2-yl)methanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Types of Reactions:

Oxidation: ®-(4-Benzylmorpholin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation Products: Aldehydes and ketones.

Reduction Products: Various alcohols and amines.

Substitution Products: Substituted morpholine derivatives.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- CAS Number : 40987-24-4

- IUPAC Name : [(R)-4-benzylmorpholin-2-yl]methanol

The compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group, which contributes to its diverse chemical properties and potential applications in various fields.

Organic Synthesis

(R)-(4-benzylmorpholin-2-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block for creating more intricate structures.

The compound has been investigated for its potential biological activities:

- Neuropharmacological Effects : Studies suggest that it may enhance mood and alleviate depressive symptoms by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Antimicrobial Properties : It exhibits antimicrobial activity against various bacterial strains, disrupting cell wall synthesis critical for bacterial survival .

- Anticancer Potential : In vitro studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Medicinal Chemistry

Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development. The structural similarity of this compound to biologically active compounds makes it a candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Neuropharmacological Studies | Significant reduction in depressive-like behaviors in rodent models. |

| Antimicrobial Testing | Effective against both Gram-positive and Gram-negative bacteria. |

| Cancer Cell Line Studies | Induced apoptosis in various cancer cell lines, suggesting therapeutic potential. |

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

- Neuropharmacological Effects : Potential antidepressant activity through neurotransmitter modulation.

- Antimicrobial Activity : Inhibition of bacterial growth via disruption of cell wall synthesis.

- Anticancer Properties : Cytotoxic effects against cancer cells through apoptosis induction.

作用机制

The mechanism of action of ®-(4-Benzylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

- ®-4-Benzyl-2-(hydroxymethyl)morpholine

- ®-4-Benzyl-2-morpholinylmethanol

Comparison: ®-(4-Benzylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both a benzyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

(R)-(4-benzylmorpholin-2-yl)methanol is a chemical compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 207.27 g/mol

- CAS Number : 943442-96-4

The compound features a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 2-position. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxymethyl and morpholine functionalities enhances its potential for reactivity under specific conditions, facilitating interactions that can lead to therapeutic effects .

Target Interactions

Research indicates that this compound may modulate several biochemical pathways, which can lead to various pharmacological effects:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic processes. For instance, it may affect enzymes like tyrosinase, which is significant in melanogenesis.

- Receptor Modulation : The compound's structure allows it to bind to receptors, potentially influencing signaling pathways related to neurotransmission and cellular metabolism .

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : There is growing interest in its potential as an anticancer agent, with studies indicating it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may be beneficial in treating neurodegenerative diseases by inhibiting pathways associated with neuronal death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound exhibits high gastrointestinal absorption.

- Distribution : It has been noted that this compound can cross the blood-brain barrier, which is essential for central nervous system applications .

- Metabolism : It undergoes metabolic transformations that may alter its biological activity, including oxidation and conjugation processes.

常见问题

Q. Basic: What are the optimal synthetic routes for (R)-(4-benzylmorpholin-2-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves chiral resolution or enantioselective catalysis. A common approach is the reduction of a ketone precursor (e.g., (R)-4-benzylmorpholin-2-yl ketone) using sodium borohydride or chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents to ensure stereochemical purity . Key optimization parameters include:

- Temperature control (0–5°C for borohydride reductions to minimize racemization).

- Solvent selection (tetrahydrofuran or methanol for improved solubility).

- Catalyst loading (5–10 mol% for CBS systems).

Characterize intermediates via chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiomeric excess (>98% for pharmaceutical-grade synthesis) .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 234.1495 (C₁₃H₁₉NO₂) .

- Polarimetry : Measure optical rotation ([α]₂₀ᴰ ≈ +15° to +25° in methanol) to verify chirality .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize acidic/basic residues before disposal .

- Spill Management : Absorb spills with vermiculite and transfer to sealed waste containers. Avoid aqueous rinsing to prevent environmental contamination .

Q. Advanced: How can researchers resolve enantiomeric impurities in this compound?

Methodological Answer:

- Chiral Chromatography : Use Daicel® CHIRALCEL OD-H (hexane:isopropanol 90:10, 1 mL/min) to separate (R) and (S) enantiomers .

- Crystallization : Recrystallize in ethyl acetate/hexane mixtures to enhance enantiomeric purity (>99% ee) .

- X-ray Diffraction : Confirm absolute configuration via single-crystal X-ray analysis (e.g., using Mo-Kα radiation) .

Q. Advanced: How to design assays evaluating its role in tumor suppression or apoptosis?

Methodological Answer:

- In Vitro Apoptosis Assays :

- Dose-Response Studies : Test concentrations from 1–100 µM, with cisplatin as a positive control.

- Mechanistic Studies : Perform RNA-seq to identify pathways (e.g., Bcl-2 downregulation) .

Q. Advanced: How to address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate Purity : Re-test compound batches via HPLC and NMR to rule out degradation .

- Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data from independent studies and identify outliers .

Q. Advanced: What are key differences between laboratory-scale and industrial synthesis of this compound?

Methodological Answer:

- Catalysis : Lab-scale uses batch reactors with chiral catalysts, while industrial processes may employ continuous flow systems for higher throughput .

- Purification : Industrial methods favor distillation or simulated moving bed (SMB) chromatography over manual column chromatography .

- Cost Optimization : Replace expensive reagents (e.g., CBS catalysts) with immobilized enzymes for scalable biocatalysis .

属性

IUPAC Name |

[(2R)-4-benzylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353045 | |

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943442-96-4 | |

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。